ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate” is a small molecule that features the privileged pyrazolo [3,4- d ]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound .
Synthesis Analysis
The synthesis of this compound involves the use of the ethyl ester derivative in absolute ethanol, to which hydrazine hydrate is added dropwise . The reaction mixture is then heated at reflux for several hours .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system containing nitrogen atoms . This core is attached to a piperidine ring through a carboxylate ester linkage .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily include the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the piperidine ring . The exact details of these reactions would depend on the specific conditions and reagents used .Applications De Recherche Scientifique
Synthesis and Structural Applications
- Synthesis of Novel Isoxazolines and Isoxazoles : This compound was used in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition reactions (Rahmouni et al., 2014).
- Synthesis of Pyrazolopyrimidinyl Keto-esters and Enzymatic Activity : It has also been utilized in the synthesis of pyrazolopyrimidinyl keto-esters, leading to compounds with significant effects on increasing the reactivity of cellobiase (Abd & Gawaad, 2008).
- Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents : A study synthesized a series of derivatives from ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, which exhibited higher anticancer activity and antimicrobial properties compared to reference drugs (Hafez et al., 2016).
Pharmaceutical Applications
- Development of Antitubercular Agents : The compound has been employed in the synthesis of piperazine-pyrimidine-pyrazole hybrids with potential activity against tuberculosis (Vavaiya et al., 2022).
Analytical Chemistry
- X-ray Powder Diffraction Studies : The compound was analyzed using X-ray powder diffraction, providing detailed structural information that can aid in the synthesis of related compounds (Wang et al., 2017).
Mécanisme D'action
Target of Action
The primary target of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, thereby preventing its interaction with cyclin A2 . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental process in cellular replication. By blocking CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This leads to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . Additionally, it induces apoptosis within HCT cells .
Orientations Futures
The future directions for research on this compound could include further investigation of its anticancer activity, particularly its effects on different types of cancer cells . Additionally, more detailed studies of its physical and chemical properties, as well as its safety profile, would be beneficial.
Propriétés
IUPAC Name |
ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-7-16-17-11(10)14-8-15-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATPTVGTDUGNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.